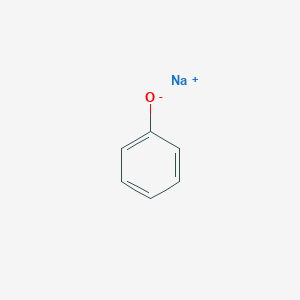

sodium;phenoxide

Description

Significance of Sodium Phenoxide as a Versatile Chemical Synthon and Reagent

The versatility of sodium phenoxide is evident in its extensive applications in organic synthesis. Its potent nucleophilicity makes it highly effective in substitution and elimination reactions. nih.gov It is widely utilized in the synthesis of a diverse range of fine chemicals, including pharmaceuticals and dyes. nih.gov

One of the most prominent applications is its role as a precursor in the Williamson ether synthesis . In this reaction, sodium phenoxide reacts with alkyl halides to form aryl alkyl ethers, such as anisole (B1667542) from methyl iodide. wikipedia.orgfishersci.cafishersci.cafishersci.se This reaction is a fundamental method for constructing ether linkages and is widely employed in industry and research.

| Reaction Type | Reactants | Product Class | Example Product (from NaOC₆H₅) |

| Williamson Ether Synthesis | Alkyl Halide (R-X) | Aryl Alkyl Ether | Anisole (with CH₃I) fishersci.se |

| Kolbe-Schmitt Reaction | Carbon Dioxide (CO₂) | Hydroxybenzoic Acid | Salicylic (B10762653) Acid fishersci.fifishersci.ca |

| Acylation | Acyl Chloride (RCOCl) | Phenyl Ester | Phenyl Acetate (with CH₃COCl) |

| Metal Phenoxide Preparation | Metal Halide (M-Xn) | Metal Phenolate (B1203915) | (Various metal phenolates) fishersci.ca |

Sodium phenoxide is also a key reactant in the Kolbe-Schmitt reaction , a carboxylation reaction involving the reaction of sodium phenoxide with carbon dioxide under elevated temperature and pressure to yield sodium salicylate (B1505791), which upon acidification gives salicylic acid. fishersci.cafishersci.fifishersci.cawikipedia.orgpollinatorhub.eubmrb.io Salicylic acid is a vital precursor in the production of aspirin (B1665792) and other pharmaceuticals. This reaction is a classic example of utilizing CO₂ as a chemical feedstock. americanelements.com

Beyond these well-established reactions, sodium phenoxide participates in various other transformations, including condensation, rearrangement, and ring-opening reactions. wikipedia.org It has been explored as a catalyst in certain organic reactions, such as the Mukaiyama aldol (B89426) reaction, demonstrating its potential beyond stoichiometric use. ontosight.ai Furthermore, it is employed in the preparation of metal phenolates, which find use in coordination chemistry and catalysis. fishersci.cafishersci.com Recent research has also investigated its application in the synthesis of rare-earth metal phenoxides via metathesis reactions. wikipedia.org

Historical Development and Key Milestones in Sodium Phenoxide Research

The history of sodium phenoxide research is closely intertwined with the development of phenol (B47542) chemistry and the synthesis of its derivatives. Early industrial production of phenol, from which sodium phenoxide is readily derived, involved processes like the "alkaline fusion" of benzenesulfonic acid. wikipedia.org In this method, benzenesulfonic acid was treated with sodium hydroxide (B78521) at high temperatures, yielding sodium phenoxide as an intermediate, which was subsequently acidified to obtain phenol. wikipedia.orguni.lu While modern industrial processes for phenol production have evolved, this historical route highlights the early recognition of sodium phenoxide's importance.

A significant milestone in the application of sodium phenoxide was the development of the Kolbe-Schmitt reaction . Hermann Kolbe first reported the carboxylation of phenol in 1860, and Rudolf Schmitt later improved the process in 1885 by conducting the reaction under pressure, dramatically increasing the yield of salicylic acid. fishersci.capollinatorhub.eubmrb.io This advancement solidified sodium phenoxide's role in the industrial synthesis of salicylic acid and remains a cornerstone example of CO₂ utilization in organic synthesis. americanelements.com

The Williamson ether synthesis , developed by Alexander Williamson in the mid-19th century, also represents a crucial historical application of alkali metal phenolates, including sodium phenoxide, for the synthesis of ethers. fishersci.cafishersci.se This reaction provided a general and effective route to unsymmetrical ethers, contributing significantly to the growth of organic synthesis.

Research continues to uncover new applications and refine existing methodologies involving sodium phenoxide, exploring its catalytic properties ontosight.ai and its utility in synthesizing novel inorganic and organometallic compounds. wikipedia.org

Key Properties of Sodium Phenoxide

| Property | Value | Source |

| Appearance | White to Pale Yellow Crystalline Powder | nih.govwikipedia.org |

| Molecular Formula | C₆H₅NaO | wikipedia.orgfishersci.comfishersci.ca |

| Molar Mass | 116.09 g/mol | wikipedia.orgfishersci.at |

| Solubility in Water | Very soluble | nih.govfishersci.comfishersci.cafishersci.at |

| Nucleophilicity | Strong | nih.govfishersci.ca |

Properties

IUPAC Name |

sodium;phenoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESLWCLHZZISNB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Approaches for the Synthesis of Sodium Phenoxide

Conventional Laboratory Synthesis Techniques

For laboratory-scale synthesis, several straightforward methods allow for the preparation of sodium phenoxide.

Synthesis from Phenol (B47542) and Alkali Hydroxides

A common and convenient laboratory method involves the reaction of phenol with sodium hydroxide (B78521). Phenol, despite being a weak acid, is sufficiently acidic to react with the strong base sodium hydroxide in an aqueous solution. libretexts.orgquora.comyoutube.com This acid-base reaction results in the formation of sodium phenoxide and water. libretexts.orgquora.comyoutube.com

The reaction proceeds as follows: C₆H₅OH + NaOH → C₆H₅ONa + H₂O

While phenol exhibits limited solubility in water, its reaction with aqueous alkaline solutions leads to the formation of the water-soluble sodium phenoxide, facilitating the process. youtube.comsavemyexams.comchemguide.co.ukfishersci.ca

Preparation via Reaction of Phenol with Alkali Metals or Metal Hydrides

Direct reaction of phenol with reactive alkali metals, such as sodium, or with strong bases like sodium hydride offers alternative laboratory methods for synthesizing sodium phenoxide. libretexts.orgmdpi.com

When phenol is heated with metallic sodium, a reaction occurs where the sodium metal reduces the acidic proton of the hydroxyl group, yielding sodium phenoxide and releasing hydrogen gas. libretexts.orgsavemyexams.comnagwa.combrainly.ininfinitylearn.com

The balanced chemical equation is: 2 C₆H₅OH + 2 Na → 2 C₆H₅ONa + H₂

Similarly, sodium hydride, a powerful non-nucleophilic base, can effectively deprotonate phenol to produce sodium phenoxide and hydrogen gas. mdpi.comchegg.com

The reaction with sodium hydride is represented as: C₆H₅OH + NaH → C₆H₅ONa + H₂

Utilizing an excess of phenol (approximately 20%) and a suitable solvent like dimethyl sulfoxide (B87167) (Me₂SO) can help ensure the complete conversion of sodium hydride.

Industrial-Scale Production Processes

Industrial production of sodium phenoxide, typically as an intermediate for phenol synthesis, employs high-throughput and cost-effective methodologies.

Alkaline Fusion of Benzenesulfonic Acid Derivatives

Historically, a significant industrial method for producing phenol involved the alkaline fusion of sodium benzenesulfonate (B1194179), with sodium phenoxide as a key intermediate. wikipedia.orgwikipedia.orgbrainly.inwikiwand.com This process entails heating sodium benzenesulfonate with molten sodium hydroxide to high temperatures. chemcess.comvedantu.com During the fusion, the sulfonate group is replaced by a hydroxide group, initially forming sodium phenoxide. wikipedia.orgbrainly.inwikiwand.com

The generalized reaction is: C₆H₅SO₃Na + 2 NaOH → C₆H₅ONa + Na₂SO₃ + H₂O chemcess.com

This method was a primary industrial route for phenol production for a considerable period. wikipedia.orgbrainly.in

Hydrolysis of Haloarenes (e.g., Dow's Method)

The hydrolysis of chlorobenzene (B131634), a haloarene, is another prominent industrial method for the synthesis of phenol, proceeding through a sodium phenoxide intermediate. vedantu.comlibretexts.orgnagwa.comdoubtnut.comjove.comcsjmu.ac.inquora.comvedantu.comtardigrade.in Dow's process is a well-known example of this approach. vedantu.comcsjmu.ac.in

In Dow's process, chlorobenzene is subjected to harsh conditions, reacting with concentrated aqueous sodium hydroxide at elevated temperatures and pressures (typically around 350 °C and 150-300 atm). vedantu.comnagwa.comdoubtnut.comjove.comvedantu.com These conditions are necessary to facilitate the reaction due to the low reactivity of aryl halides towards nucleophilic substitution under milder circumstances. jove.comquora.com The reaction involves an elimination-addition mechanism with a benzyne (B1209423) intermediate. vedantu.comjove.com The initial product of this reaction is sodium phenoxide. vedantu.comdoubtnut.comjove.comvedantu.com

The primary reaction in Dow's process forming sodium phenoxide is: C₆H₅Cl + 2 NaOH → C₆H₅ONa + NaCl + H₂O

The sodium phenoxide produced is subsequently acidified to yield phenol. vedantu.comdoubtnut.comvedantu.com

Green and Advanced Synthetic Methodologies

Here is a summary of the synthesis methods discussed:

| Method | Reactants | Scale | Key Conditions | Intermediate (if applicable) |

| Phenol and Alkali Hydroxides | Phenol, NaOH | Laboratory | Aqueous solution | N/A |

| Phenol and Alkali Metals | Phenol, Na | Laboratory | Molten phenol, warming | N/A |

| Phenol and Metal Hydrides | Phenol, NaH | Laboratory | Solvent (e.g., Me₂SO), sometimes excess phenol | N/A |

| Alkaline Fusion of Benzenesulfonic Acid | Sodium Benzenesulfonate, NaOH | Industrial | High temperature fusion | Sodium Phenoxide |

| Hydrolysis of Haloarenes (Dow's Method) | Chlorobenzene, NaOH | Industrial | High temperature (e.g., 350 °C), high pressure | Sodium Phenoxide, Benzyne |

| Green and Advanced Synthetic Methodologies | Varied (focus on sustainability) | Research/Emerging | Catalysis, alternative solvents, milder conditions | Varied |

Mechanochemical Synthesis (e.g., Ball Milling)

Mechanochemical synthesis, particularly using ball milling, presents a solvent-free or reduced-solvent approach to chemical reactions, including the synthesis of metal phenoxides. rsc.orgchinesechemsoc.orgresearchgate.net This method utilizes mechanical energy to induce chemical transformations. sci-hub.se

One reported procedure for the mechanochemical synthesis of sodium phenoxide involves the reaction of phenol with sodium hydride. rsc.org In a typical synthesis, a mixture of phenol and sodium hydride is subjected to ball milling. rsc.org For instance, a mixture of 0.1 mol of phenol and 0.11 mol of sodium hydride was ball-milled for 8 hours at 200 rpm with a ball-to-sample mass ratio of 100:1. rsc.org The progress of the reaction can be monitored by the liberation of hydrogen gas, with approximately 1.0 equivalent mol of H₂ being released upon completion, indicating the formation of sodium phenoxide. rsc.org Due to the sensitivity of sodium hydride to moisture and air, this synthesis is typically conducted under an inert atmosphere, such as in a glovebox filled with high-purity argon. rsc.org

Mechanochemical methods have demonstrated effectiveness in various organic transformations and the synthesis of metal complexes, including those involving phenoxides. rsc.orgresearchgate.net The use of ball milling can enhance the efficiency of reactions by providing mechanical activation. rsc.org

Aqueous Phase "One-Pot" Preparations

Aqueous phase "one-pot" methods for synthesizing sodium phenoxide involve carrying out the reaction in water as the solvent, typically in a single reaction vessel. google.com This approach aims to avoid the use of potentially toxic and expensive organic solvents, simplify the process, and reduce costs. google.com

A method for synthesizing sodium phenoxide in the aqueous phase involves reacting sodium hydroxide with phenol directly in water. google.com The process typically includes preparing an aqueous solution of sodium hydroxide, adding phenol to this solution in batches, and then crystallizing the product at a specific temperature to obtain solid sodium phenoxide. google.com

Detailed research findings on aqueous phase synthesis indicate that the reaction can be carried out by weighing a certain amount of sodium hydroxide and preparing an aqueous solution with a mass concentration ranging from 10% to 70%. google.com Phenol is then added according to a batch feeding method, and the mixture is stirred and reacted at a temperature between 0°C and 50°C for 0.5 to 4 hours. google.com After the reaction is complete, crystallization at a temperature of 25°C to 30°C yields a white solid, which is sodium phenoxide. google.com This method does not require the addition of any organic solvent during the reaction process and can be conducted without inert gas protection. google.com The molar ratio of phenol to sodium hydroxide can range from 1:1.05 to 1:3. google.com Compared to methods using organic solvents or requiring inert atmospheres, this aqueous phase approach offers advantages in terms of lower energy consumption, absence of organic solvents, high yield, and high product purity. google.com

Historically, the reaction of phenol with sodium hydroxide in aqueous solution has been a conventional method for preparing sodium phenoxide, often followed by crystallization to obtain the hydrated form. However, obtaining a pure anhydrous product by simply drying the hydrated compound can be difficult due to hydrolysis, which can liberate free phenol. google.com Methods have been developed to prepare substantially anhydrous sodium phenoxide by reacting phenol dissolved in an organic solvent (like toluene) with sodium hydroxide dissolved in a lower boiling point solvent (like methanol), followed by evaporation of the solvents and water formed during the reaction. google.com The aqueous phase "one-pot" method described above offers a more direct route to potentially obtain the solid product without relying on such solvent evaporation and separation steps for anhydrous forms. google.com

Data from research on aqueous phase synthesis highlights specific conditions for optimizing the process:

| Parameter | Optimal Range / Condition | Outcome | Source |

| NaOH Solution Concentration | 10% - 70% (mass) | Affects reaction efficiency | google.com |

| Phenol Addition Method | Batches | Controls reaction rate | google.com |

| Reaction Temperature | 0°C - 50°C | Influences reaction speed and purity | google.com |

| Reaction Time | 0.5 - 4 hours | Ensures complete reaction | google.com |

| Crystallization Temperature | 25°C - 30°C | Yields white solid sodium phenoxide | google.com |

| Solvent | Water | Avoids organic solvents | google.com |

| Inert Atmosphere | Not required | Simplifies process | google.com |

| Phenol:NaOH Molar Ratio | 1:1.05 - 1:3 | Optimizes yield and minimizes impurities | google.com |

This aqueous phase method represents a greener and more efficient alternative compared to traditional methods that utilize organic solvents or require stringent anhydrous conditions. google.com

Fundamental Chemical Reactivity and Mechanistic Investigations of Sodium Phenoxide

Intrinsic Basicity and Nucleophilicity of the Phenoxide Anion

The phenoxide anion (C₆H₅O⁻) is a moderately strong base. wikipedia.org Its basicity is influenced by the delocalization of the negative charge through resonance. Compared to aliphatic alkoxides (RO⁻), phenoxide anions are less basic because the negative charge is not solely localized on the oxygen atom but is distributed across the aromatic ring. fiveable.melibretexts.org

The phenoxide anion is a strong nucleophile, with nucleophilicity comparable to that of carbanions or tertiary amines. wikipedia.org It is generally considered more nucleophilic than alkoxide anions due to resonance stabilization. fiveable.me However, some sources suggest that while phenoxide is more basic than thiophenoxide, thiophenoxide is much more nucleophilic due to the higher polarizability of sulfur compared to oxygen. utexas.edu The reactivity of the phenoxide anion as a nucleophile can be influenced by the solvent, as the degree of solvation can affect its nucleophilicity. fiveable.me In general, oxygen attack of phenoxide anions is kinetically favored, while carbon attack is thermodynamically preferred. wikipedia.org

Resonance Stabilization and its Influence on Reactivity

The enhanced acidity of phenol (B47542) compared to aliphatic alcohols is attributed to the resonance stabilization of the phenoxide anion. libretexts.orgwikipedia.org When phenol loses a proton, the resulting negative charge on the oxygen atom in the phenoxide anion is delocalized across the aromatic ring through resonance. fiveable.melibretexts.orgwikipedia.orgvaia.com This delocalization involves the participation of the pi system of the benzene (B151609) ring, with the negative charge being distributed onto the ortho and para carbon atoms. libretexts.orgwikipedia.org

The resonance stabilization also influences the reactivity of the phenoxide anion. The delocalization of the negative charge makes the phenoxide ion more reactive towards electrophilic aromatic substitution reactions compared to phenol itself. vaia.combyjus.combyjus.com The increased electron density on the aromatic ring, particularly at the ortho and para positions, makes these sites susceptible to electrophilic attack. wikipedia.orgbyjus.com The enhanced stability of the intermediate formed during electrophilic attack on the phenoxide ion, due to resonance, further contributes to its higher reactivity. vaia.com

Electrophilic Aromatic Substitution Reactions Involving Sodium Phenoxide

Sodium phenoxide is susceptible to certain types of electrophilic aromatic substitutions. wikipedia.org Phenols are highly prone to electrophilic substitution reactions due to the electron-donating effect of the hydroxyl group, which increases the electron density of the aromatic ring. byjus.comresearchgate.net The phenoxide ion, generated from phenol under basic conditions, is even more reactive towards electrophilic aromatic substitution than phenol due to its greater resonance stabilization and higher electron density. vaia.combyjus.combyjus.com The hydroxyl group acts as an ortho, para director, meaning that electrophilic substitution primarily occurs at these positions. byjus.com

The Kolbe-Schmitt Carboxylation Reaction

The Kolbe-Schmitt reaction, also known as the Kolbe process, is a significant electrophilic aromatic substitution reaction involving sodium phenoxide. byjus.comresearchgate.netpearson.comwikipedia.org This reaction is a carboxylation process that converts phenol (via sodium phenoxide) into hydroxybenzoic acids, primarily salicylic (B10762653) acid (2-hydroxybenzoic acid). byjus.compearson.comwikipedia.orgmdpi.comtestbook.comnih.gov It is one of the oldest and most economically viable industrial methods for utilizing CO₂ in organic synthesis. mdpi.comnih.gov

The reaction typically involves treating phenol with a strong base, such as sodium hydroxide (B78521), to form sodium phenoxide. byjus.comresearchgate.netwikipedia.orgtestbook.com The dried sodium phenoxide is then heated under pressure with carbon dioxide. wikipedia.orgmdpi.comtestbook.comrsc.org The resulting product, the salicylate (B1505791), is subsequently treated with acid to yield salicylic acid. byjus.comwikipedia.orgtestbook.com

The original method developed by Kolbe in 1860 involved heating dried sodium phenoxide with CO₂ gas at normal pressure and 180 °C, yielding salicylic acid with a yield of ≤ 50%. mdpi.comrsc.org Schmitt improved this method by conducting the carboxylation under CO₂ pressure at lower temperatures (120-130 °C), achieving nearly quantitative yields and making the process industrially viable. wikipedia.orgmdpi.comrsc.org

Detailed Mechanistic Pathways: Transition States and Intermediates

The mechanism of the Kolbe-Schmitt reaction involves the nucleophilic addition of the phenoxide anion to carbon dioxide. byjus.comwikipedia.orgtestbook.com Theoretical studies using DFT methods suggest that the reaction between sodium phenoxide and carbon dioxide proceeds through the formation of three transition states and three intermediates. researchgate.netjergym.czznaturforsch.comd-nb.info

In the initial step, the carbon dioxide molecule attacks the polarized O-Na bond of sodium phenoxide, forming an intermediate NaPh-CO₂ complex. researchgate.netjergym.czznaturforsch.com Subsequently, the electrophilic carbon atom of CO₂ attacks the aromatic ring, primarily at the ortho position. jergym.czresearchgate.net This step involves transition states and leads to the formation of intermediates. researchgate.netjergym.czresearchgate.net The final product, sodium salicylate, is formed by a 1,3-proton shift from a carbon atom to an oxygen atom. nih.govresearchgate.netjergym.czresearchgate.net This proton shift occurs via a transition state and requires a high activation energy. researchgate.net

Some earlier studies proposed the formation of 'o-phenyl sodium carbonic acid' as an intermediate, but later research indicated that sodium salicylate and phenol form directly, bypassing this intermediate. d-nb.info

Influence of Reaction Parameters (Temperature, Pressure, Solvent, CO₂ loading)

Reaction parameters significantly influence the yield and selectivity of the Kolbe-Schmitt reaction.

Temperature: The classical heterogeneous Kolbe-Schmitt reaction is efficient at 150 °C, yielding a high percentage of hydroxybenzoic acids with a good ortho/para ratio. mdpi.com Lowering the temperature to 120 °C can decrease the total yield and alter the acid ratio. mdpi.com Kolbe's original method used 180 °C at normal pressure, while Schmitt's improved method used 120-130 °C under pressure. mdpi.comrsc.org

Pressure: High CO₂ pressure is crucial for achieving high yields in the Kolbe-Schmitt reaction, particularly in the conventional gas-solid reaction, as it improves contact between reactants and prevents phenol volatilization. testbook.comrsc.orgnih.gov Schmitt's modification utilized pressures of 80-94 bar (approximately 80-94 atm) to achieve nearly quantitative yields. rsc.org Reactions are often carried out under pressures exceeding a hundred atmospheres. byjus.comtestbook.com Studies have shown that carboxylation can occur at CO₂ partial pressures as low as 1 bar, although with lower yields. nih.gov

Solvent: The choice of solvent can significantly impact the reaction outcome, including selectivity. In contrast to the classical solid-phase reaction which favors the ortho product, homogeneous carboxylation of sodium phenoxide in DMSO solution at 100 °C primarily yields 4-hydroxybenzoic acid (para product). mdpi.com Ethereal solvents like THF and DME can dissolve sodium phenoxide, but the intermediate carbonate complex may precipitate. mdpi.com Solvents with low dielectric constants have been shown to favor increases in the yield of salicylic acid. d-nb.info

CO₂ Loading: While not explicitly detailed as "CO₂ loading" in the snippets, the pressure of CO₂ directly relates to its concentration and availability for the reaction. Higher CO₂ pressures generally lead to improved yields. testbook.comrsc.orgnih.gov

Additives can also influence the reaction. Basic additives such as sodium salts of mesitol, tert-butylcalix pearson.comarene, sodium isopropyl, and tert-butyl carbonates have been found to enhance the reaction in homogeneous conditions, increasing the yield of hydroxybenzoic acids. mdpi.com Phenolic compound additives can also be crucial in facilitating the classical Kolbe-Schmitt reaction under heterogeneous conditions. mdpi.com

Regioselectivity and Isomer Distribution (Ortho vs. Para Products)

The Kolbe-Schmitt reaction of sodium phenoxide typically yields a mixture of ortho- and para-hydroxybenzoic acids, with salicylic acid (ortho isomer) often being the primary product in the classical method. byjus.comwikipedia.orgtestbook.comjergym.cz However, the regioselectivity is influenced by the reaction conditions, particularly the metal cation and the solvent. mdpi.comjergym.cz

With sodium phenoxide, the main product is generally salicylic acid (2-hydroxybenzoic acid). byjus.comwikipedia.orgtestbook.comjergym.cz The yield of salicylic acid can be very high (94-97%) with low yields of p-hydroxybenzoic acid (4-hydroxybenzoic acid) (2-4%) and 4-hydroxyisophthalic acid (dicarboxylated product) in the classical method. jergym.cz

However, if potassium phenoxide is used instead of sodium phenoxide, p-hydroxybenzoic acid is formed in excess, indicating that the distribution of products is highly dependent on the metal cation used. wikipedia.orgjergym.cz Small metal ions like sodium or potassium tend to favor the ortho product, while larger counterions such as cesium can favor the para-substituted product. jk-sci.comslideshare.net

In homogeneous conditions, such as in DMSO solution, the carboxylation of sodium phenoxide can show a high selectivity for the para-position, resulting in the formation of 4-hydroxybenzoic acid as the main product, in contrast to the classical method. mdpi.com The 4HBA/SA ratio can be significantly higher in DMSO. mdpi.com

The preference for the ortho position in the classical Kolbe-Schmitt reaction with sodium phenoxide is often attributed to the coordination of the sodium ion with the phenoxide oxygen and the approaching CO₂ molecule, which directs the attack to the ortho position. Intramolecular hydrogen bonding in the transition state or intermediate has also been suggested to play a role in favoring the ortho product. pearson.com

The regiochemistry of carboxylation can also be sensitive to temperature. wikipedia.org

| Reaction Parameter | Influence on Kolbe-Schmitt Reaction (Sodium Phenoxide) |

| Temperature | Higher temperatures (e.g., 120-150 °C) generally favor higher yields in the classical method. mdpi.com Very high temperatures (220-250 °C) can cause phenol distillation. mdpi.com |

| Pressure | High CO₂ pressure (e.g., 80-100+ bar) significantly increases yields and is crucial for industrial viability. byjus.comwikipedia.orgmdpi.comtestbook.comrsc.orgnih.gov |

| Solvent | Can influence selectivity; homogeneous reactions in DMSO favor the para product (4-HBA), while classical solid-phase favors ortho (SA). mdpi.com Low dielectric constant solvents may increase SA yield. d-nb.info |

| Metal Cation | The nature of the alkali metal cation significantly affects the ortho/para product ratio. Sodium favors ortho, while potassium favors para. wikipedia.orgjergym.czjk-sci.comslideshare.net |

Kinetic and Thermodynamic Considerations of Carboxylation

Sodium phenoxide undergoes carboxylation with carbon dioxide, a reaction famously known as the Kolbe-Schmitt reaction. This reaction is a crucial method for synthesizing salicylic acid (2-hydroxybenzoic acid) and its derivatives. fishersci.ieuni.lubyjus.com The reaction typically involves heating dry sodium phenoxide with carbon dioxide under pressure. byjus.comrsc.org

The mechanism of the Kolbe-Schmitt reaction involves the nucleophilic attack of the phenoxide ion on the carbon atom of carbon dioxide. byjus.com The reaction is considered an electrophilic aromatic substitution where the phenoxide ion acts as an activated aromatic compound towards the weak electrophile, carbon dioxide. byjus.compearson.com The sodium cation plays a significant role in directing the carboxylation to the ortho-position, leading primarily to the formation of sodium salicylate. byjus.com This ortho-selectivity is influenced by the coordination between the sodium ion, the phenoxide oxygen, and the carbon dioxide molecule in the transition state.

Early methods of the Kolbe reaction involved heating a mixture of phenol and sodium in the presence of CO₂ at atmospheric pressure, resulting in sodium salicylate, which was then acidified to yield salicylic acid. rsc.org Kolbe's developed method involved heating dried sodium phenoxide at elevated temperatures (180-250 °C) while passing CO₂ over the salt. rsc.org A significant improvement was introduced by Schmitt, who conducted the reaction in a closed vessel with dry sodium phenoxide and carbon dioxide at lower temperatures (120-130 °C) but under high pressure (80-94 bar), achieving nearly quantitative yields of salicylic acid without the loss of phenol. rsc.org

Theoretical studies using density functional theory (DFT) have provided more precise insights into the mechanism, suggesting the formation of three transition states and three intermediates during the reaction between sodium phenoxide and carbon dioxide. rsc.orgresearchgate.net The initial step involves the attack of CO₂ on a polarized O-Na bond of sodium phenoxide, forming an intermediate complex. rsc.orgresearchgate.net

The kinetics and thermodynamics of the Kolbe-Schmitt reaction are influenced by factors such as temperature, CO₂ pressure, and the presence of catalysts or different metal cations. Higher pressures and temperatures generally favor the carboxylation reaction. rsc.orgresearchgate.net The use of different metal hydroxides or carbonates (e.g., KOH, Na₂CO₃, K₂CO₃) can also impact the reaction outcome and the ratio of products, such as salicylic acid and 4-hydroxybenzoic acid. researchgate.net

Data from studies on phenol carboxylation with sodium phenoxide show that varying temperature and reaction time affects the yield of salicylic acid (SA) and the formation of side products like 4-hydroxybenzoic acid (4HBA) and 4-hydroxyisophthalic acid (4HiPh). researchgate.net

| Reaction Conditions (Temperature, Time) | Salicylic Acid (%) | 4-Hydroxybenzoic Acid (%) | 4-Hydroxyisophthalic Acid (%) |

| Varied (Example range from source) | 11.4 - 47.8 | 2.0 - 8.2 | Trace |

Coupling Reactions with Diazonium Salts

Sodium phenoxide readily undergoes coupling reactions with diazonium salts, a process known as azo coupling. mychemblog.comquora.comchemguide.co.uklibretexts.org This reaction is widely used in the synthesis of azo dyes, which are characterized by a nitrogen-nitrogen double bond (-N=N-) linking two aromatic rings. mychemblog.comquora.comchemguide.co.uk

The reaction involves the electrophilic attack of the diazonium ion on the activated aromatic ring of the phenoxide ion. mychemblog.comslideshare.net Phenols are typically dissolved in sodium hydroxide solution to form sodium phenoxide, which is more reactive towards the electrophilic diazonium ions than the neutral phenol. mychemblog.comquora.comchemguide.co.uklibretexts.org The reaction is usually carried out under basic conditions, typically in a pH range of 8-11, where the phenoxide ion is the predominant species. mychemblog.com

The coupling primarily occurs at the para-position relative to the phenoxide oxygen due to the electron-donating effect and resonance stabilization provided by the phenoxide group, which increases electron density at the ortho and para positions. If the para position is blocked, coupling may occur at an ortho position.

The general reaction can be represented as:

Ar-N₂⁺ + Ar'-O⁻Na⁺ → Ar-N=N-Ar'-OH (after acidification)

where Ar is an aryl group and Ar' is an activated aromatic ring (from phenoxide).

The product of the coupling reaction between benzenediazonium (B1195382) chloride and sodium phenoxide is p-hydroxyazobenzene, an orange-red colored dye. quora.com The formation of highly colored azo compounds is a characteristic feature of this reaction. mychemblog.comchemguide.co.uk

Nucleophilic Substitution Reactions with Alkylating and Acylating Agents

Sodium phenoxide acts as a potent nucleophile in various substitution reactions, particularly with alkylating and acylating agents. wikipedia.org

Williamson Ether Synthesis: Formation of Aryl Ethers

Sodium phenoxide is a common reactant in the Williamson ether synthesis for the preparation of aryl alkyl ethers. wikipedia.orgfishersci.caksu.edu.sajk-sci.comwikipedia.org This reaction involves the nucleophilic attack of the phenoxide ion on an alkyl halide. wikipedia.orgksu.edu.sajk-sci.comwikipedia.org

The mechanism is typically an SN2 reaction, where the phenoxide ion displaces the halide leaving group from the alkyl halide. jk-sci.comwikipedia.orgmasterorganicchemistry.com

Ar-O⁻Na⁺ + R-X → Ar-O-R + NaX

where Ar is an aryl group, R is an alkyl group, and X is a halogen (e.g., Cl, Br, I).

Optimal results in the Williamson ether synthesis are generally obtained when a primary alkyl halide is used. ksu.edu.sajk-sci.commasterorganicchemistry.com Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides predominantly undergo elimination reactions due to steric hindrance and the basicity of the phenoxide ion. ksu.edu.sajk-sci.commasterorganicchemistry.com

While sodium phenoxide is effective for synthesizing alkyl aryl ethers, diaryl ethers (ethers with two aryl groups) cannot typically be prepared by the reaction of phenoxides with unactivated aryl halides using the standard Williamson synthesis conditions. jk-sci.com

Reaction with Acylating Agents: Synthesis of Phenyl Esters

Sodium phenoxide reacts with acylating agents, such as acyl chlorides (acid chlorides) or acid anhydrides, to form phenyl esters. wikipedia.orgslideshare.netaakash.ac.inlibretexts.org This reaction is a type of nucleophilic acyl substitution.

When reacting with acyl chlorides, the phenoxide ion attacks the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. wikipedia.orgaakash.ac.inlibretexts.org

Ar-O⁻Na⁺ + R-C(O)-Cl → R-C(O)-O-Ar + NaCl

where Ar is an aryl group and R is an alkyl or aryl group.

For less reactive acyl chlorides, such as benzoyl chloride, converting phenol to the more nucleophilic sodium phenoxide by treatment with sodium hydroxide solution accelerates the reaction. aakash.ac.inlibretexts.org

Similarly, sodium phenoxide reacts with acid anhydrides to produce phenyl esters and a carboxylate salt. aakash.ac.inlibretexts.org

Ar-O⁻Na⁺ + (R-C(O))₂O → R-C(O)-O-Ar + R-C(O)-O⁻Na⁺

These reactions are generally faster when starting with sodium phenoxide compared to using the neutral phenol. aakash.ac.inlibretexts.org

Nucleophilic Substitution on Halogenated Aliphatic Side Chains

Sodium phenoxide can participate in nucleophilic substitution reactions where the leaving group is on an aliphatic side chain attached to an aromatic ring. This is essentially a variation of the Williamson ether synthesis or a general SN2 reaction. If a molecule contains both a phenoxide moiety and a halogenated aliphatic chain, intramolecular cyclization can occur, forming cyclic ethers.

For example, a compound with a phenoxide and a halogen on an attached alkyl chain could undergo an intramolecular SN2 reaction where the phenoxide oxygen attacks the carbon bearing the halogen, forming a cyclic ether. The feasibility and outcome of such reactions depend on the length of the aliphatic chain and the position of the halogen, favoring the formation of stable ring sizes (typically 5- or 6-membered rings). masterorganicchemistry.com

While direct examples specifically detailing sodium phenoxide reacting with a halogenated aliphatic side chain on a separate molecule were not extensively found in the immediate search results beyond the general principles of Williamson ether synthesis, the fundamental reactivity of the phenoxide ion as a nucleophile towards sp³ hybridized carbons bearing good leaving groups supports this type of reaction. dalalinstitute.comlibretexts.orguou.ac.inchemguide.co.uk

Role in Polymerization Chemistry

Sodium phenoxide has been investigated for its role in polymerization chemistry, particularly as an initiator in anionic polymerization. researchgate.netresearchgate.netnih.gov

Studies have shown that sodium phenoxide derivatives can act as effective initiators in the anionic ring-opening polymerization (AROP) of cyclic monomers such as β-butyrolactone. researchgate.netresearchgate.netnih.gov In this context, the phenoxide anion initiates the polymerization by attacking the monomer. researchgate.net

The mechanism of initiation can vary depending on the basicity and nucleophilicity of the specific phenoxide derivative used. researchgate.netresearchgate.net For instance, a highly nucleophilic and basic phenoxide might initiate polymerization through an addition/elimination mechanism. researchgate.net Regardless of the initiation mechanism, the growing chain typically terminates with a carboxylate anion, which acts as the active site for polymer propagation. researchgate.net

Research utilizing techniques like gel permeation chromatography (GPC) and kinetic studies helps to understand the polymerization mechanism, assess molecular weight distributions of the resulting polymers, and determine the rate dependencies on the phenoxide concentration.

The use of sodium phenoxides as initiators in AROP is relevant in the synthesis of biodegradable polymers like poly(3-hydroxybutyrate) (P3HB). researchgate.net

Anionic Ring-Opening Polymerization (AROP) Initiation

Sodium phenoxide derivatives have been demonstrated to be effective initiators in the anionic ring-opening polymerization (AROP) of monomers such as β-butyrolactone (BBL) under mild conditions mdpi.comresearchgate.netnih.gov. In AROP of cyclic monomers, the initiator attacks the cyclic monomer, leading to ring opening and the formation of a reactive species that can propagate the polymer chain encyclopedia.pub.

In the AROP of β-butyrolactone initiated by sodium phenoxides, the phenoxide anion can behave as a strong nucleophile, a weak nucleophile, or a Brønsted base, influencing the initiation mechanism mdpi.comresearchgate.netnih.gov. The attack of the phenoxide anion on the β-butyrolactone monomer can occur at different carbon atoms (C2 or C4) or involve the abstraction of an acidic proton mdpi.comresearchgate.net. This leads to the formation of polyesters with various initial groups, including hydroxy, phenoxy, and crotonate groups mdpi.comresearchgate.netnih.gov. The growing species in the resulting poly(3-hydroxybutyrate) is a carboxylate center mdpi.comresearchgate.net.

Influence of Initiator Basicity and Nucleophilicity on AROP Mechanism

The basicity and nucleophilicity of the sodium phenoxide initiator significantly influence the mechanism of AROP initiation and the ratio of the observed initial groups in the resulting polymer mdpi.comresearchgate.netnih.gov. Studies on the AROP of β-butyrolactone initiated with various sodium phenoxide derivatives, featuring different substituents on the phenyl ring, have highlighted this influence mdpi.comresearchgate.net.

For instance, sodium p-nitrophenoxide, being a less basic phenoxide, tends to react primarily as a weak nucleophile, with the nucleophilic attack occurring at the C4 carbon of the lactone mdpi.com. This is similar to the mechanism observed with weak nucleophile initiators like carboxylic acid salts mdpi.com. In contrast, sodium p-methoxyphenoxide, which is the most basic and nucleophilic among tested phenoxides, predominantly initiates polymerization via an addition/elimination mechanism, characteristic of strong nucleophiles such as alkali metal alkoxides mdpi.comresearchgate.net. This mechanism involves attack at the C2 carbon of the lactone, followed by elimination mdpi.com.

The resulting ratio of phenoxy, hydroxy, and crotonate initial groups in the polymer chain is strongly dependent on the specific basicity and nucleophilicity of the sodium phenoxide derivative used as the initiator mdpi.comresearchgate.netnih.gov.

| Sodium Phenoxide Derivative | Relative Basicity/Nucleophilicity | Predominant Initiation Mechanism | Primary Initial Group(s) Observed |

| Sodium p-nitrophenoxide | Lowest | Weak nucleophilic attack at C4 | Phenoxy |

| Sodium phenoxide | Moderate | Varies depending on conditions | Phenoxy, Hydroxy, Crotonate |

| Sodium p-methoxyphenoxide | Highest | Strong nucleophilic addition/elimination | Hydroxy |

Note: This table summarizes findings on the AROP of β-butyrolactone with different sodium phenoxide initiators mdpi.comresearchgate.netmdpi.com.

Catalysis of Polymer Chain Growth (e.g., Polycarbonates)

Sodium phenoxide also acts as a catalyst in the growth of polymer chains, particularly in the context of polycarbonates psu.eduresearchgate.netacs.org. Density functional calculations have been employed to study the reactivity of sodium phenoxide with bisphenol A polycarbonate (BPA-PC) chains and cyclic oligomers psu.eduresearchgate.netacs.orgacs.orgacs.org.

Studies involving the reaction of sodium phenoxide with the cyclic tetramer of BPA-PC have shown that sodium phenoxide can catalyze the ring-opening polymerization of the cyclic tetramer researchgate.netacs.orgacs.org. This process leads to the formation of a linear polymer chain with a phenoxide end group, effectively creating a "living polymer" researchgate.netacs.orgacs.org. The energy barrier for this ring-opening reaction catalyzed by sodium phenoxide has been calculated to be relatively low (around 2.5 kcal/mol) acs.orgacs.org.

Furthermore, sodium phenoxide can catalyze chain growth in existing polycarbonate chains through transesterification reactions psu.eduresearchgate.net. Density functional studies indicate that sodium phenoxide can facilitate the reaction between a hydroxyl-terminated polycarbonate chain and a diphenyl carbonate molecule, leading to chain extension psu.edu. The sodium ion in sodium phenoxide can interact simultaneously with multiple oxygen atoms, which can influence the reaction pathway and potentially lead to branching in the polymer structure researchgate.net. While sodium phenoxide is an active catalyst for polycarbonate synthesis, alternative catalysts like tetraphenylphosphonium (B101447) phenoxide have been explored, which may exhibit different reactivity profiles, such as a reduced propensity for branching researchgate.net.

| Catalyst | Reaction with BPA-PC Cyclic Tetramer | Energy Barrier (kcal/mol) | Effect on Chain Growth | Notes |

| Sodium Phenoxide (NaOPh) | Catalyzes ring opening | 2.5 acs.orgacs.org | Catalyzes chain growth | Can lead to branching researchgate.net |

| Lithium Phenoxide (LiOPh) | Catalyzes ring opening | 4.0 acs.orgacs.org | Catalyzes chain growth | |

| Phenol (HOPh) | Does not catalyze ring opening | > 40 acs.orgacs.org | Limited reactivity | Hindered approach to oxygen atoms acs.org |

| Tetraphenylphosphonium Phenoxide (PPh₄OPh) | Catalyzes ring opening | Slightly larger than NaOPh psu.edu | Catalyzes chain growth | Less prone to branching researchgate.net |

Note: This table summarizes findings from density functional studies on the reactivity of phenoxides with BPA-PC psu.eduresearchgate.netacs.orgacs.org.

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a powerful technique used to determine the arrangement of atoms in crystalline solids. For sodium phenoxide, XRD analysis has been instrumental in understanding its solid-state structure and coordination environment wikipedia.org.

Determination of Solid-State Crystal Structures and Polymeric Arrangements

Solid sodium phenoxide, in solvent-free conditions, adopts a complex polymeric chain structure wikipedia.org. This polymeric arrangement involves sodium atoms coordinated to oxygen ligands . The crystal structure of pure sodium phenoxide exhibits a rigid polymer chain structure involving four-membered square Na₂O₂ units ajol.info. This polymeric nature is a key characteristic of solid alkali metal alkoxides and phenoxides wikipedia.orgiucr.org.

The powder pattern for sodium phenoxide is consistent with earlier single-crystal structures nih.gov. Studies on alkali metal phenoxides (Li, Na, K, Rb, Cs) using high-resolution powder X-ray diffraction have shown that while K, Rb, and Cs phenoxides are isostructural with a chain structure, the powder pattern for sodium phenoxide aligns with previously reported single-crystal data nih.gov.

However, the presence of solvents can significantly alter the structure. For example, in tetrahydrofuran (B95107) (THF), the polymeric structure of sodium phenoxide is disrupted, leading to the formation of discrete clusters, such as Na₆O₆ cores . Adducts of sodium phenoxide with ligands like HMPA can form molecular structures, such as the cubane-type cluster [NaOPh]₄(HMPA)₄ wikipedia.org. The crystal structure of sodium phenoxide coordinated by solvent molecules can appear as if they are in a dynamic reacting process with solvation, even in the solid state ajol.info.

Investigation of Metal-Oxygen and Metal-Aryl Coordination Geometries

XRD analysis provides detailed information about the coordination environment around the sodium ions in sodium phenoxide. In the solvent-free polymeric structure, each sodium center is bound to three oxygen ligands and also interacts with the phenyl ring wikipedia.org. This indicates coordination through both the oxygen atom and the π-system of the arene ring wikipedia.org.

In hydrated forms, such as sodium phenoxide monohydrate, the sodium ions are distorted tetrahedrally coordinated by four oxygen atoms, with an average Na-O bond distance of 2.631 Å. The oxygen atoms from both water and phenoxide ions act as bridging ligands in this structure researchgate.net.

Studies on sodium complexes with phenolate (B1203915) ligands have revealed various coordination environments around the sodium ions, including four-coordinate tetrahedral geometry researchgate.net. In some dimeric sodium phenolate compounds, sodium ions exhibit four coordination environments researchgate.net. The coordination can involve bonding to the phenolic oxygen atom and other donor atoms from ligands, as well as solvent molecules researchgate.netrsc.org. For instance, in a complex with a substituted o-aminophenol ligand, sodium was found to be coordinated to the oxygen atoms of the amidophenolate ligands and solvent molecules (THF) rsc.org.

In crown ether complexes with sodium phenoxide, the sodium ions can have different crystallographic and chemical environments. One sodium ion might be coordinated to the oxygen atoms of the macrocycle and one phenoxide oxygen, while another sodium ion is coordinated to fewer macrocycle oxygens and multiple phenoxide oxygens cdnsciencepub.comcdnsciencepub.com. The sodium-phenoxide oxygen distances can indicate strong association between the ions cdnsciencepub.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to determine the structure and dynamics of molecules in solution and sometimes in the solid state thermofisher.com. For sodium phenoxide, NMR, particularly ¹H and ¹³C NMR, is valuable for characterization, reaction monitoring, and elucidating structural details wikipedia.orgfishersci.caorganicchemistrydata.orgmagritek.com. ²³Na NMR can also provide information about the sodium environment huji.ac.il.

Application in Reaction Monitoring and Product Elucidation

NMR spectroscopy is a crucial tool for monitoring the progress of chemical reactions involving sodium phenoxide and for identifying reaction products wikipedia.orgfishersci.caorganicchemistrydata.orgmagritek.com. It allows for the in situ observation and quantification of species in a reacting mixture without the need for prior calibration rptu.de.

For example, ¹H NMR spectroscopy has been used to characterize reaction products obtained from the hydrogenation of sodium phenoxide osti.govrsc.org. By comparing the ¹H NMR spectra of sodium phenoxide with those of reaction mixtures at different time intervals, researchers can track the conversion of the starting material and the formation of products like sodium cyclohexanolate osti.govrsc.org.

Quasi in situ NMR has been employed to understand the transformation processes in metathesis reactions involving sodium phenoxide, such as its reaction with YCl₃ and LaCl₃ to form yttrium phenoxide and lanthanum phenoxide mdpi.com. NMR results, including changes in chemical shifts in ¹H and ¹³C NMR spectra, can indicate the successful replacement of sodium cations by other metal cations mdpi.com.

NMR can also be used to monitor reactions in real-time, providing detailed insights into complex reaction pathways magritek.comrptu.de. Benchtop NMR spectrometers can be used for on-line reaction monitoring, allowing for the analysis of reactants pumped directly from the reactor magritek.com.

Analysis of Chemical Shifts and Spin-Spin Coupling

Chemical shifts in NMR spectra are highly sensitive to the electronic environment of the nuclei and provide information about the functional groups and bonding within a molecule bhu.ac.in. Spin-spin coupling, observed as peak splitting, arises from the interaction between the nuclear spins of neighboring atoms and provides information about the connectivity of atoms bhu.ac.inlibretexts.orgresearchgate.net.

For sodium phenoxide, the chemical shifts of the aromatic protons (¹H NMR) and carbon atoms (¹³C NMR) are characteristic of the phenoxide anion mdpi.com. Changes in the chemical shifts can indicate alterations in the electron density distribution due to coordination with metal ions or participation in chemical reactions mdpi.com.

In ¹³C NMR spectra, the signals of carbon atoms in sodium phenoxide show specific shifts. Upon replacement of the sodium cation with a rare-earth cation like yttrium, the signals of certain carbon atoms in the phenoxide ring shift, indicating a change in electron density due to the different Lewis acidity of the cations mdpi.com.

While detailed spin-spin coupling constants for sodium phenoxide itself were not extensively found in the immediate search results, the principle of spin-spin coupling is fundamental to NMR for confirming structural assignments and understanding molecular connectivity libretexts.orgresearchgate.net. In the context of phenoxide derivatives or related compounds, analysis of coupling patterns (e.g., doublets, triplets, quartets) in ¹H and ¹³C NMR spectra helps to confirm the substitution patterns on the phenyl ring and the presence of neighboring protons or other NMR-active nuclei libretexts.orgresearchgate.net.

²³Na NMR can provide information about the different chemical sites occupied by sodium ions in a sample huji.ac.il. The signal width in ²³Na NMR spectra is influenced by the asymmetry of the sodium environment huji.ac.il.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular structure based on the molecule's vibrational modes magritek.comnih.gov. These techniques are valuable for characterizing sodium phenoxide and confirming the presence of the phenoxide ion.

Fourier-transform infrared (FTIR) spectroscopy is commonly used to characterize sodium phenoxide. Key vibrational modes, such as the C-O⁻ stretching band near 1250 cm⁻¹, are identified by FTIR and help to confirm the electronic structure of the phenoxide ion ucl.ac.uk. FTIR spectra can also be used to monitor changes in the compound, such as phase transitions researchgate.net. ATR-IR spectra of sodium phenoxide trihydrate have been recorded nih.gov.

Raman spectroscopy is another complementary vibrational technique. FT-Raman spectra of phenoxides, including sodium phenoxide, can be obtained nih.govusda.gov. Raman shifts are characteristic of specific molecular vibrations. For example, in studies involving sodium phenolate, Raman shifts have been observed and are useful for characterization spiedigitallibrary.org. Changes in Raman bands, such as those observed upon deprotonation of phenolic compounds to form phenoxides, can provide insights into the molecular structure and interactions usda.gov. Ultraviolet Resonance Raman Spectroscopy has also been applied to study phenolate and the phenoxyl radical, providing information about their vibrational modes acs.org.

Vibrational Mode Assignments and Functional Group Identification

Vibrational spectroscopy, encompassing IR and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint that aids in identifying functional groups and understanding molecular structure. IR spectroscopy measures the absorption of infrared light due to transitions between vibrational energy levels, while Raman spectroscopy analyzes the inelastic scattering of photons by molecular vibrations. acs.org These techniques are complementary, as different vibrations may be active in IR or Raman depending on the change in dipole moment or polarizability during the vibration. acs.org

For the phenoxide anion (PhO⁻), the conjugate base of phenol (B47542) present in sodium phenoxide, characteristic vibrational modes can be identified. Studies on phenoxide anions have established characteristic vibrations of the phenoxide functionality in the spectral region between 600 and 1800 cm⁻¹. researchgate.netresearchgate.netacs.org For instance, the C-O⁻ stretching band in the phenoxide ion is typically observed near 1250 cm⁻¹ in FTIR spectra, which helps confirm the electronic structure of the phenoxide ion.

Research involving infrared multiple-photon dissociation and detachment (IRMPD) spectroscopy of gas-phase phenoxide anions has allowed for the assignment of IR lines based on observed photochemical behaviors and theoretical calculations. researchgate.netresearchgate.netacs.org These studies, often combined with density-functional theory (DFT) calculations, help in predicting vibrational wavenumbers and corresponding IR intensities. researchgate.netresearchgate.net

While specific detailed vibrational mode assignments for solid sodium phenoxide are less commonly reported in general literature compared to the phenoxide anion or phenol, the principles of vibrational spectroscopy apply. The interaction between the sodium cation and the phenoxide anion in the solid state influences the vibrational modes compared to the isolated anion. The polymeric or clustered structures adopted by solid sodium phenoxide can lead to shifts and splitting of vibrational bands. wikipedia.org

An interactive table detailing characteristic vibrational modes and their assignments for the phenoxide anion, relevant to understanding sodium phenoxide, could include data from studies like those using IRMPD spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy examines the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum (typically 200-800 nm). uobabylon.edu.iq This technique is particularly useful for studying molecules with π-electron systems, conjugated unsaturations, and aromatic compounds, as it probes electronic transitions within the molecule. uobabylon.edu.iq

The UV-Vis absorption spectrum of sodium phenoxide is primarily attributed to electronic transitions within the phenoxide anion. chegg.com Aromatic rings, like the phenyl group in phenoxide, exhibit characteristic absorption bands in the UV region due to π-π* electronic transitions of the conjugated system. uobabylon.edu.iq The presence of the negatively charged oxygen atom directly attached to the aromatic ring in the phenoxide anion significantly influences these transitions.

Analysis of Electronic Transitions and Conjugation Effects

The phenoxide anion has a delocalized negative charge across the aromatic ring and onto the oxygen atom due to resonance. This extended conjugation system affects the energy levels of the molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). smacgigworld.com

Compared to phenol, the deprotonation to form the phenoxide ion increases the conjugation, leading to a decrease in the energy difference between the HOMO and LUMO. smacgigworld.com This reduction in the energy gap results in a shift of the UV-Vis absorption maximum (λmax) to a longer wavelength (red shift or bathochromic shift) and often an increase in absorption intensity (hyperchromic effect). smacgigworld.com

UV-Vis spectroscopy has been used to verify the complete formation of the phenoxide anion in aqueous solutions. rsc.org Studies on alkali metal phenoxides, including sodium phenoxide, have shown that the electronic densities of the phenoxides can be influenced by the associated metal cation, which in turn can affect the UV-Vis absorption characteristics. mdpi.com For example, the replacement of the sodium cation by rare-earth metal cations like Y³⁺ and La³⁺ in phenoxides has been observed to cause a significant decrease in K-band and R-band absorption in UV-Vis spectra, attributed to a weakened conjugation effect between the oxygen and the aromatic ring due to the stronger Lewis acidity of the rare-earth ions. mdpi.com

An interactive table summarizing typical UV-Vis absorption data for phenoxide species, illustrating the effect of deprotonation and potentially the counter-ion, would be beneficial if specific λmax and intensity data for sodium phenoxide were readily available from the searches. The searches indicate that the UV-Vis spectrum shows absorption, and its characteristics are related to electronic transitions and conjugation uobabylon.edu.iqchegg.comsmacgigworld.com, but precise λmax values for sodium phenoxide were not consistently found across the non-excluded sources.

Mass Spectrometry (MS)

Mass Spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structural fragments of a compound. gentechscientific.com Electrospray ionization (ESI) is a common method used to generate ions from polar molecules like sodium phenoxide for MS analysis. acs.orgnih.gov

In mass spectrometry of sodium phenoxide, the molecular ion peak corresponding to [NaOC₆H₅ + H]⁺ or adducts with the sodium cation are expected in positive-ion mode ESI-MS. The molecular weight of sodium phenoxide (C₆H₅NaO) is approximately 116.09 g/mol . wikipedia.orgbiosynth.comfishersci.cascbt.com Therefore, a molecular ion peak at m/z 117 (for [M+H]⁺) or peaks corresponding to sodium adducts are anticipated.

Studies involving mass spectrometry of phenoxide anions and related compounds provide insights into potential fragmentation pathways relevant to the phenoxide structure. researchgate.netnih.govnih.gov Tandem mass spectrometry (MS/MS or MSⁿ) can be used to induce fragmentation of selected ions and analyze the resulting fragment ions, which helps in elucidating the structure. researchgate.netgentechscientific.comnih.gov

Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry directly determines the molecular mass of sodium phenoxide by identifying the molecular ion peak. For C₆H₅NaO, the expected monoisotopic mass is approximately 116.02 g/mol . spectrabase.com ESI-MS in positive-ion mode would typically show a peak at m/z 116.02 for the intact molecule if it were a simple organic molecule, but as an ionic compound, it's more likely to be observed as an adduct. In the case of sodium phenoxide, a common observation in ESI-MS is the formation of sodium adducts. nih.gov For example, in ESI-MS of polymerization products initiated with sodium phenoxide, sodium adducts of polymer chains with phenoxy initial groups have been observed. nih.gov

Fragmentation of phenoxide-containing ions in mass spectrometry can occur through various pathways, depending on the ionization method and collision energy. Studies on phenoxide anions have explored fragmentation reactions, including the loss of neutral molecules or radicals. researchgate.netnih.govnih.gov For instance, collision-induced dissociation (CID) of phenoxide anions has been used to estimate relative energies of dissociation processes and elucidate fragmentation motifs. researchgate.netnih.gov While these studies often focus on substituted phenoxide anions or the isolated anion, the fundamental fragmentation behavior of the phenoxide moiety is relevant. Loss of CO₂ has been identified as a characteristic fragmentation reaction for deprotonated benzoic acid derivatives, involving the phenoxide form. researchgate.net

Detailed fragmentation pathways specifically for the sodium phenoxide ion ([NaOC₆H₅ + Na]⁺ or similar adducts) are not extensively detailed in the provided search results. However, the mass spectral analysis of related compounds and the phenoxide anion indicates that fragmentation can involve the cleavage of bonds within the phenyl ring or the loss of substituents if present. The stability of the phenoxide anion due to resonance can influence its fragmentation behavior. nih.gov

An interactive table presenting observed m/z values for sodium phenoxide and its fragments from mass spectrometry experiments, along with proposed fragmentation pathways, would be valuable. However, specific data for sodium phenoxide fragmentation was not found in the non-excluded sources. Data on sodium adducts in ESI-MS of related compounds initiated with sodium phenoxide are available nih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Sodium phenoxide | 4445035 |

| Phenol | 996 |

| Phenoxide anion | 119047 |

| Salicylic (B10762653) acid | 338 |

| Sodium hydroxide (B78521) | 14798 |

| Sodium methoxide | 61145 |

| Benzenesulfonic acid | 855 |

| Sodium sulfite | 24439 |

| Water | 962 |

| Yttrium phenoxide | - |

| Lanthanum phenoxide | - |

| Yttrium chloride | 24941 |

| Lanthanum chloride | 62657 |

| Carbon dioxide | 280 |

Interactive Data Tables (Represented in Markdown)

Table 1: Characteristic Vibrational Modes of Phenoxide Anion (Illustrative based on literature)

| Wavenumber (cm⁻¹) | Assignment (Tentative) | Technique (Example) | Notes |

| ~1250 | C-O⁻ stretching | FTIR | Characteristic band for phenoxide moiety |

| 600-1800 region | Ring vibrations, etc. | IRMPD, FTIR, Raman | Specific assignments depend on study researchgate.netresearchgate.netacs.org |

Table 2: UV-Vis Absorption Characteristics of Phenoxide Species (Illustrative based on literature)

| Species | Environment | λmax (nm) (Approx.) | Notes |

| Phenol | (Example) | ~210, ~270 | Lower wavelengths compared to phenoxide due to less conjugation smacgigworld.com |

| Phenoxide anion | Aqueous | Shifted to longer λ | Red shift and increased intensity compared to phenol smacgigworld.com |

| Sodium phenoxide | (Example) | Related to phenoxide | Spectrum influenced by phenoxide anion electronic transitions chegg.com |

Table 3: Mass Spectrometry Data for Sodium Phenoxide and Related Ions (Illustrative based on literature)

| Ion Species | m/z (Approx.) | Formation Method (Example) | Notes |

| [C₆H₅ONa + Na]⁺ | ~209 | ESI-MS (Positive mode) | Example of a sodium adduct nih.gov |

| [C₆H₅O]⁻ | 93 | ESI-MS (Negative mode) | Phenoxide anion nih.gov |

| Fragment ions of [C₆H₅O]⁻ | Various | CID-MS/MS | Fragmentation pathways studied researchgate.netnih.govnih.gov |

Theoretical and Computational Chemistry Studies of Sodium Phenoxide

Density Functional Theory (DFT) Calculations

DFT is a widely used computational method that allows for the calculation of the electronic structure of molecules and materials. Studies on sodium phenoxide using DFT have provided detailed information about its optimized geometry, electron distribution, and how it behaves during chemical reactions.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are commonly used to determine the lowest energy arrangement of atoms in a molecule, known as geometry optimization. By optimizing the geometry of sodium phenoxide, researchers can understand its preferred conformation and bond lengths. These calculations also provide insights into the electronic structure, including the distribution of electrons within the molecule wpmucdn.comrsc.org. For instance, DFT studies have examined the geometries of sodium phenoxide in different contexts, such as in the presence of catalysts or during reactions rsc.orgnih.gov. Analyzing the electronic structure helps in understanding the molecule's stability and potential reaction sites.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, specifically examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key application of DFT. The shapes and energy levels of the HOMO and LUMO provide crucial information about a molecule's reactivity. The HOMO represents the electron-donating ability, while the LUMO indicates the electron-accepting ability. jetir.orgscienceopen.comresearchgate.net. In the context of sodium phenoxide, FMO analysis helps predict how it will interact with other molecules. For example, studies investigating the Kolbe-Schmitt reaction have utilized HOMO-LUMO analysis to understand the initial interaction between sodium phenoxide and carbon dioxide researchgate.net. The HOMO of sodium phenoxide is spread over the benzene (B151609) ring and oxygen atom, while the LUMO of carbon dioxide is mainly located on the carbon atom, suggesting the O-Na bond as a reactive site in the initial step researchgate.net.

| Molecule | Orbital | Description | Location |

| Sodium Phenoxide | HOMO | Electron-donating orbital | Spread over benzene ring and oxygen atom |

| Sodium Phenoxide | LUMO | Electron-accepting orbital | Located practically only on the sodium atom |

| Carbon Dioxide | HOMO | Electron-donating orbital | Located on the oxygen atoms |

| Carbon Dioxide | LUMO | Electron-accepting orbital | Mainly located on the carbon atom |

Mulliken Charge Distribution and Electrostatic Potential Mapping

Mulliken charge analysis and electrostatic potential (ESP) mapping are DFT-based techniques used to visualize and quantify the distribution of charge within a molecule. Mulliken charges assign partial atomic charges to each atom, indicating areas of electron density or deficiency researchgate.netresearchgate.net. ESP mapping creates a visual representation of the molecular electrostatic potential, highlighting regions that are likely to attract positive or negative charges. For sodium phenoxide, these analyses reveal the polarization of bonds, such as the O-Na bond, and the distribution of the negative charge across the phenoxide anion researchgate.net. This information is vital for understanding how sodium phenoxide interacts with charged species or polar molecules and can help explain its reactivity as a nucleophile and base .

Elucidation of Reaction Mechanisms and Transition States (e.g., Kolbe-Schmitt Reaction)

DFT calculations are powerful tools for mapping out reaction pathways, identifying intermediates, and characterizing transition states. This is particularly valuable for complex reactions like the Kolbe-Schmitt reaction, where the mechanism has been a subject of detailed computational investigation jergym.czqust.edu.cnrsc.org. DFT studies have revealed that the reaction between sodium phenoxide and carbon dioxide proceeds through a series of transition states and intermediates jergym.czqust.edu.cnrsc.org. The mechanism involves the initial attack of a carbon dioxide molecule on the polarized O-Na bond of sodium phenoxide, forming an intermediate complex jergym.czrsc.org. Subsequent steps involve the attack of the electrophilic carbon atom of CO₂ on the aromatic ring, primarily at the ortho position, leading to the formation of salicylic (B10762653) acid jergym.czresearchgate.net. DFT calculations help determine the structures of transition states, which represent the highest energy points along the reaction pathway, providing insights into the energy barrier of each step jergym.czqust.edu.cn.

Energetic Profiles and Activation Barrier Determination

DFT calculations enable the determination of the energetic profile of a reaction, illustrating the energy changes that occur as the reaction progresses through intermediates and transition states researchgate.net. This includes calculating the energies of reactants, products, intermediates, and transition states. From these energies, activation barriers can be determined, which represent the minimum energy required for the reaction to occur jergym.cznih.govfrontiersin.org. Studies on the Kolbe-Schmitt reaction have used DFT to calculate the activation energies for different steps, identifying the rate-determining step jergym.czqust.edu.cn. For example, the final step involving a 1,3-proton shift has been shown to require a high activation energy jergym.czresearchgate.net. DFT calculations have also been used to study the energetics of other reactions involving sodium phenoxide, such as the cleavage of ether linkages nih.govfrontiersin.org.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques that simulate the motion of atoms and molecules over time. Unlike static DFT calculations, MD simulations provide a dynamic view of molecular behavior, including how molecules interact with each other and their environment nih.gov. MD simulations can be used to study the behavior of sodium phenoxide in solution or in solid state, providing information about its solvation, diffusion, and interactions with counterions or other molecules nih.gov. For the Kolbe-Schmitt reaction, MD simulations have complemented DFT studies by revealing dynamic aspects of the mechanism, such as the influence of solvent polarity and counterion coordination on the activation energy . MD simulations can also provide insights into the formation and stability of intermediate complexes qust.edu.cnjst.go.jpdntb.gov.ua.

| Study Type | Information Provided |

| DFT Calculations | Geometry optimization, electronic structure, FMO analysis, charge distribution, reaction mechanisms, transition states, energetic profiles, activation barriers |

| Molecular Dynamics (MD) | Molecular motion, interactions, solvation, diffusion, dynamic reaction aspects |

Investigation of Solvent Effects and Counterion Interactions

Computational studies, particularly using density functional theory (DFT) and molecular dynamics (MD) simulations, have explored the influence of solvents and counterion interactions on the reactivity of sodium phenoxide.

Investigations into the Kolbe-Schmitt reaction mechanism involving sodium phenoxide have utilized DFT methods to study solvent effects tandfonline.com. These studies aim to reconcile empirical observations regarding the benefits of using solvents to facilitate homogeneous reaction mixtures and potentially enhance reaction rates tandfonline.com. Computer-aided molecular design (CAMD) has been used in conjunction with DFT calculations to design and evaluate candidate solvents for this reaction tandfonline.com.

Molecular dynamics simulations have provided mechanistic insights into the Kolbe-Schmitt carboxylation of sodium phenoxide. These simulations indicate a two-step mechanism involving an initial electrophilic attack of CO₂ on the phenoxide oxygen, forming a carboxylate intermediate, followed by proton migration to stabilize the salicylate (B1505791) product . Transition-state analysis from these studies highlights the critical influence of solvent polarity and counterion effects, such as Na⁺ coordination, on the activation energy of the reaction . Solvents with coordinating oxygen atoms, like tetrahydrofuran (B95107) (THF), can alter the coordination environment of the sodium ion, potentially reducing ion pairing and increasing reaction rates .

The interaction between the sodium counterion and the phenoxide anion is significant. Theoretical calculations have revealed that the replacement of a hydrogen atom with a metal, such as sodium, in the hydroxyl group of cyclohexanol (B46403) and phenol (B47542) leads to a substantial decrease in the enthalpy of dehydrogenation. This is correlated with the electron delocalization from the oxygen atom to the benzene ring in phenoxides osti.gov. DFT calculations have also provided insight into the effect of cationic replacement on the electron density of phenoxide rings, showing lower electron densities in rare-earth phenoxides compared to sodium phenoxide due to the stronger Lewis acidity of the rare-earth cations mdpi.com.

Studies on nucleophilic aromatic substitution (SNAr) reactions involving phenoxide ions have also considered the effect of counterions and explicit solvents. Computational models have been used to predict the mechanism of SNAr reactions, and investigations have explored the influence of counter-cations and explicit solvent molecules . The size of the countercation can influence the dominance of the stepwise mechanism in SNAr reactions .

Prediction of Reactivity and Selectivity via Computational Models

Computational models are valuable tools for predicting the reactivity and selectivity of sodium phenoxide in various reactions.

In the context of the Kolbe-Schmitt reaction, theoretical studies using DFT have investigated the reaction mechanism and the influence of factors like temperature and CO₂ pressure on the yield and selectivity of products like salicylic acid and 4-hydroxybenzoic acid mdpi.com. Computational studies suggest that the reaction between CO₂ and sodium phenoxide can proceed via an attack on the polarized O-Na bond, involving transition states and intermediates mdpi.com.

Computational methods have also been applied to predict the reaction site selectivity in the addition of a phenoxy group to perfluorinated aromatic systems like perfluoropyrimidine, perfluoropyridazine, and perfluoropyrazine mdpi.com. DFT calculations have been used to examine reactants, products, intermediates, and transition states to determine the most likely products mdpi.com. These studies consider electronic and kinetic factors, particularly the energy level of the transition state, in predicting regioselectivity mdpi.com.

Computational studies have also explored the role of sodium phenoxides as initiators in anionic polymerization processes, such as the anionic ring-opening polymerization (AROP) of β-butyrolactone mdpi.com. The basicity and nucleophilicity of the phenoxide initiators, which can be adjusted by substituents on the phenoxide ring, influence the polymerization mechanism mdpi.com. Computational approaches can help in understanding how the initiator's properties affect the attack position on the monomer ring and the resulting polymer structure mdpi.com.

Furthermore, computational thermochemistry evaluations have been conducted to understand the reactivity of phenoxide species in reactions involving light-driven intermolecular charge transfer nih.gov. These calculations can provide insights into the energetics of proposed reaction mechanisms and the formation of intermediates nih.gov.

Advanced Research Applications of Sodium Phenoxide in Chemical Synthesis and Materials Science

Precursor in Fine Chemical and Pharmaceutical Intermediate Synthesis (e.g., Salicylic (B10762653) Acid and its Derivatives)

Sodium phenoxide plays a pivotal role as a precursor in the synthesis of fine chemicals and pharmaceutical intermediates, most notably in the production of salicylic acid and its derivatives. The industrial synthesis of salicylic acid heavily relies on the Kolbe-Schmitt reaction, where sodium phenoxide reacts with carbon dioxide under high temperature and pressure. nih.govtnjone.comresearchgate.net This reaction, first reported by Kolbe in 1860 and later improved by Schmitt, is a classic example of CO₂ utilization in organic synthesis. nih.govresearchgate.net

The process typically involves the preparation of sodium phenoxide by reacting phenol (B47542) with sodium hydroxide (B78521), followed by the carboxylation of dried sodium phenoxide solids with CO₂ to primarily yield salicylic acid (2-hydroxybenzoic acid). nih.govresearchgate.net Early studies proposed a mechanism involving a 'phenyl sodium carbonic acid' intermediate, but later research indicated the direct formation of sodium salicylate (B1505791) and phenol. researchgate.net